2-(2-nitrophenoxy)-N-propylacetamide
Description
2-(2-Nitrophenoxy)-N-propylacetamide is a nitroaromatic acetamide derivative characterized by a 2-nitrophenoxy group attached to an acetamide backbone with an N-propyl substituent. This compound belongs to a broader class of bioactive molecules where the nitro group and phenoxy moiety contribute to electronic properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-6-4-3-5-9(10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGGCGZIYMJGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-propylacetamide typically involves the reaction of 2-nitrophenol with propylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred.
Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Catalyst: Acid catalysts such as sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(2-nitrophenoxy)-N-propylacetamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(2-aminophenoxy)-N-propylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: Propylamine and 2-nitrophenoxyacetic acid.
Scientific Research Applications
2-(2-nitrophenoxy)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety may also play a role in binding to specific proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-(4-Nitrophenoxy)-N-propylacetamide (CAS: MFCD04219690)
- Structural Difference: The nitro group is para-substituted (4-position) on the phenoxy ring instead of ortho (2-position).
- Implications : Para-substitution may enhance steric accessibility for intermolecular interactions compared to the ortho isomer. Such positional differences can alter metabolic stability and binding affinity in biological systems .
N-Cyclopropyl-2-(2-nitrophenoxy)acetamide (CAS: 850217-82-2)
- Structural Difference : The N-propyl group is replaced with a cyclopropyl ring.
- This substitution could improve membrane permeability or modulate interactions with enzymes like phosphodiesterases (PDEs), as seen in related PDE4 inhibitors .
Bioactive Heterocyclic Analogs
2-[3-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-propylacetamide (ChemDiv ID: V008-2382)
- Structural Feature : Incorporates a quinazoline-dione core linked to a 3-nitrophenyl group.
- Activity: The fused quinazoline system enhances π-π stacking and hydrogen-bonding capabilities, likely targeting kinases or DNA repair enzymes.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide
- Structural Feature: Replaces the phenoxy group with a thiadiazole-thio and nitrofuran moiety.
- Activity : Exhibits potent antileishmanial activity (IC50 = 19.5 μM) due to nitro-reduction mechanisms common in nitroheterocycles. The thiadiazole ring may enhance redox cycling, generating cytotoxic radicals .
Agrochemical Derivatives
Chloro-Substituted Acetamides (e.g., Alachlor, Pretilachlor)
- Structural Difference: Chloro and alkyl groups replace the nitro and phenoxy substituents.
- Applications: Widely used as herbicides (e.g., alachlor inhibits weed fatty acid synthesis). The nitro group in 2-(2-nitrophenoxy)-N-propylacetamide may confer distinct herbicidal or pesticidal properties through oxidative stress pathways .
Epoxide and Heterocyclic Hybrids
(R)-2-((2-Nitrophenoxy)methyl)oxirane
- Structural Feature : Contains an epoxide (oxirane) ring instead of the acetamide backbone.
- Reactivity : The epoxide’s electrophilic nature enables nucleophilic ring-opening reactions, useful in synthesizing polymers or covalent enzyme inhibitors. This contrasts with the acetamide’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
